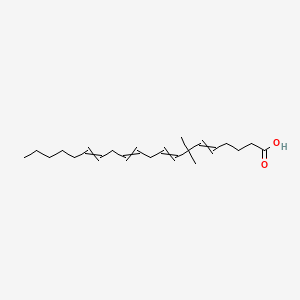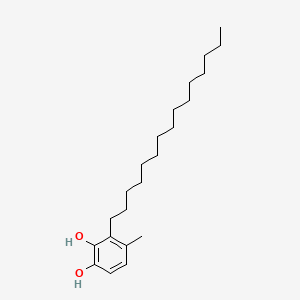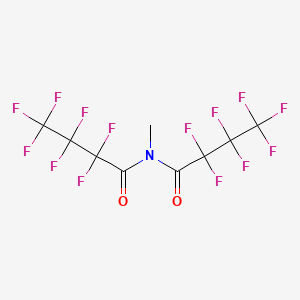
Dimethyl telluride
概要
説明
Dimethyl telluride, also known as (Methyltellanyl)methane, is an organotelluride compound with the chemical formula (CH₃)₂Te. It is a pale yellow, translucent liquid with a garlic-like odor. This compound was first discovered as a product of microbial metabolism in 1939 and has since been used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl telluride can be synthesized through several methods. One common approach involves the reaction of tellurium tetrachloride with methylmagnesium bromide, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is often produced using metalorganic chemical vapor deposition (MOCVD) techniques. This method involves the reaction of dimethyl zinc with tellurium to form this compound, which is then used as a precursor for the growth of cadmium telluride and mercury cadmium telluride films .
化学反応の分析
Types of Reactions: Dimethyl telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or nitric acid, leading to the formation of tellurium dioxide and other oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of elemental tellurium.
Substitution: Substitution reactions involving this compound typically occur with halogens or other electrophiles, leading to the formation of various organotellurium compounds.
Major Products: The major products formed from these reactions include tellurium dioxide, elemental tellurium, and various organotellurium derivatives .
科学的研究の応用
Dimethyl telluride has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of cadmium telluride and mercury cadmium telluride films, which are essential materials in the semiconductor industry.
Biology: this compound is produced by certain fungi and bacteria, making it a subject of interest in microbial metabolism studies.
Medicine: Research has explored the potential use of this compound in medical imaging and as an anticancer agent due to its unique chemical properties.
Industry: In addition to its use in semiconductor manufacturing, this compound is also used in the production of photovoltaic cells and other electronic devices .
作用機序
The mechanism of action of dimethyl telluride involves its interaction with various molecular targets and pathways. When ingested, this compound is metabolized in the body, leading to the formation of tellurium-containing compounds. These compounds can inhibit the activity of certain enzymes, such as squalene epoxidase, by binding to the enzyme’s active site. This inhibition can disrupt cellular processes and lead to various physiological effects .
類似化合物との比較
Dimethyl telluride is structurally related to other organotellurium compounds, such as dimethyl selenide and dimethyl sulfide. it is unique in its higher toxicity and distinct garlic-like odor. Similar compounds include:
Dimethyl selenide (CH₃)₂Se: Similar in structure but contains selenium instead of tellurium.
Dimethyl sulfide (CH₃)₂S: Contains sulfur instead of tellurium and is less toxic.
Hydrogen telluride (H₂Te): A simpler tellurium compound with different chemical properties .
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, despite its toxicity.
特性
IUPAC Name |
methyltellanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Te/c1-3-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUZFVVKDBZHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Te]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(CH3)2Te, C2H6Te | |
| Record name | Dimethyltelluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dimethyltelluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060477 | |
| Record name | Dimethyltelluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-80-6 | |
| Record name | Dimethyltellurium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyltelluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, 1,1'-tellurobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyltelluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
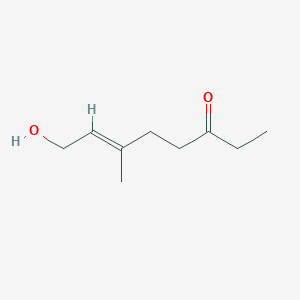
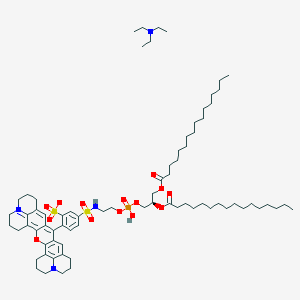
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)

![2-[(2-Fluorophenyl)methylthio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B1222682.png)


![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)

